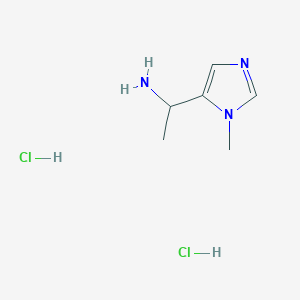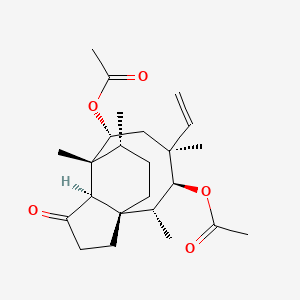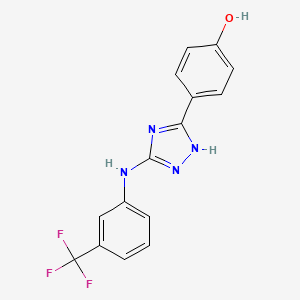
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Descripción general
Descripción
“4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol” is a complex organic compound. It contains a trifluoromethyl group (CF3), a phenylamino group (C6H5NH), and a 1,2,4-triazol-3-yl group (C2H2N3) attached to a phenol group (C6H5OH) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule. The phenylamino and 1,2,4-triazol-3-yl groups are also likely to contribute to the overall structure and properties of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of 1,2,4-triazole derivatives, including those related to "4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol," has been extensively studied for their potential in treating various cancers and their antimicrobial properties. For example, Šermukšnytė et al. (2022) synthesized derivatives showing cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines, identifying specific compounds with significant activity in 3D cell cultures and potential as antimetastatic candidates Šermukšnytė et al., 2022. Another study by Hussain et al. (2008) evaluated the antibacterial and antifungal activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting their significant activity against various pathogens Hussain et al., 2008.
Anticorrosive Properties
The application of triazole derivatives extends into materials science, particularly in corrosion inhibition. Ansari et al. (2014) investigated Schiff’s bases derived from triazole compounds as effective corrosion inhibitors for mild steel, demonstrating the potential of these compounds to protect metal surfaces from acidic corrosion Ansari et al., 2014.
Polymorphism and Crystal Engineering
Research on the polymorphism and crystal engineering aspects of triazole derivatives has provided insights into their solid-state properties. Mazur et al. (2017) explored the polymorphism of biologically active triazole derivatives, contributing to the understanding of molecular conformation, intermolecular interactions, and crystal packing motifs Mazur et al., 2017.
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of novel 1,2,4-substituted triazoles for urease inhibition and anti-proliferative activity were conducted by Ali et al. (2022), identifying compounds with promising urease inhibitory and anti-proliferative effects Ali et al., 2022. This underscores the potential of triazole derivatives in developing new therapeutic agents.
Análisis Bioquímico
Biochemical Properties
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can alter the structure and function of the proteins, potentially leading to changes in their biochemical activity. Additionally, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . Additionally, it may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. The presence of the trifluoromethyl group in its structure enhances its binding affinity and specificity for certain targets, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has revealed its impact on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. The interactions with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, underscore its role in modulating energy production and utilization within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its biochemical activity. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in modulating biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-2-1-3-11(8-10)19-14-20-13(21-22-14)9-4-6-12(23)7-5-9/h1-8,23H,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJKGUSNHOMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNC(=N2)C3=CC=C(C=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731086 | |
| Record name | 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877874-79-8 | |
| Record name | 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



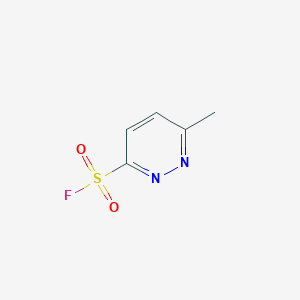

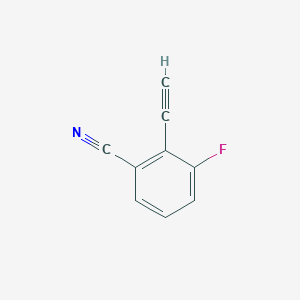
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)



